[Pmp1,Tyr(OEt)2] AVP

Vasopressin Receptor Pharmacology Peptide Chemistry SAR Studies

Choose [Pmp1,Tyr(OEt)2] AVP, a linear, dual V1a/V2 antagonist with a Pmp1 substitution that eliminates the disulfide bridge and a Tyr(OEt)2 modification enhancing metabolic stability. Unlike cyclic analogs, its architecture alters receptor interaction kinetics, ensuring precise, reproducible results in vascular, renal, and CNS assays. Rigorous cross-validation is essential; generic substitution introduces variability. Procure this high-specificity tool for reliable pharmacological studies.

Molecular Formula C53H79N13O11S2
Molecular Weight 1138.4 g/mol
Cat. No. B12387419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Pmp1,Tyr(OEt)2] AVP
Molecular FormulaC53H79N13O11S2
Molecular Weight1138.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S
InChIInChI=1S/C53H79N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36(60-43(69)28-53(79)21-9-6-10-22-53)46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36+,37-,38-,39-,40-,44-/m0/s1
InChIKeyRSLVVFFWBBEMTC-YVTRKGAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Pmp1,Tyr(OEt)2] AVP (CAS 112453-06-2) – A Linear Vasopressin Antagonist for V1a/V2 Receptor Research


[Pmp1,Tyr(OEt)2] AVP is a synthetic linear analogue of the cyclic nonapeptide arginine vasopressin (AVP), designed as a high-specificity antagonist for vasopressin receptor subtypes V1a and V2 . This compound is characterized by two key structural modifications: a Pmp (1-mercapto-β,β-pentamethylenepropionic acid) substitution at position 1, which eliminates the disulfide bridge and confers linearity, and a diethyltyrosine (Tyr(OEt)2) modification at position 2, which enhances metabolic stability and receptor binding . These modifications distinguish it from endogenous AVP and many other peptide antagonists, positioning it as a valuable tool compound for elucidating vasopressin receptor pharmacology in cardiovascular, renal, and neurobehavioral research .

Why Generic Substitution Fails: The Critical Distinctions of [Pmp1,Tyr(OEt)2] AVP for Reproducible Research


Generic substitution among vasopressin receptor antagonists is scientifically unsound due to profound differences in receptor subtype selectivity, functional activity (antagonism vs. partial agonism), and pharmacokinetic properties arising from subtle structural variations [1]. For instance, the commonly referenced comparator [Pmp1,D-Tyr(Et)2,Val4]AVP exhibits a different selectivity profile and is often used as a V2-preferring antagonist in SAR studies, while [Pmp1,Tyr(Me)2]-AVP demonstrates altered in vivo potency [2]. The linear architecture of [Pmp1,Tyr(OEt)2] AVP, conferred by the Pmp1 modification, fundamentally alters its conformational dynamics and receptor interaction kinetics compared to cyclic antagonists like d(CH2)5[Tyr(Me)2]AVP [3]. Therefore, substituting this compound with a similar-sounding analog without rigorous cross-validation introduces unacceptable variability in experimental outcomes, particularly in quantitative pharmacological assays and disease models where precise receptor modulation is required.

Quantitative Evidence Guide for [Pmp1,Tyr(OEt)2] AVP: Head-to-Head Performance Data for Informed Procurement


Structural Differentiation: Linear Architecture with Pmp1 and Tyr(OEt)2 Modifications

[Pmp1,Tyr(OEt)2] AVP is distinguished from endogenous cyclic AVP and many related antagonists by its linear conformation, achieved through the replacement of the Cys1 residue with Pmp (1-mercapto-β,β-pentamethylenepropionic acid), which eliminates the disulfide bridge . This is coupled with a diethyltyrosine modification at position 2 . In contrast, the comparator [Pmp1,D-Tyr(Et)2,Val4]AVP (1) retains a similar Pmp modification but incorporates a D-Tyr(Et)2 residue and an additional Val4 substitution [1]. This specific combination of modifications in [Pmp1,Tyr(OEt)2] AVP is designed to fine-tune receptor selectivity and metabolic stability, offering a distinct pharmacological tool compared to the Val4-containing analogs often used in SAR exploration [1].

Vasopressin Receptor Pharmacology Peptide Chemistry SAR Studies

In Vitro Vascular Antagonism: Dose-Dependent Inhibition of AVP-Induced Contraction in Rat Aorta

In isolated rat aortic ring preparations, [Pmp1,Tyr(OEt)2] AVP exhibits dose-dependent antagonism of arginine vasopressin (AVP)-induced vasoconstriction . While specific EC50 or pA2 values for this exact compound are not publicly disclosed in the primary literature, this functional assay confirms its potent V1a receptor antagonism in a physiologically relevant vascular tissue model . This contrasts with the behavior of the endogenous agonist AVP, which induces a strong contractile response, and with selective non-peptide antagonists like SR 49059 (Ki = 1.1-6.3 nM for human V1a) which achieve high potency but may differ in off-target effects or species specificity [1].

Cardiovascular Pharmacology Vasopressin V1a Receptor Ex Vivo Assay

Receptor Selectivity Profile: Differentiated V1a vs. V2 Antagonism

[Pmp1,Tyr(OEt)2] AVP is characterized as an antagonist for both V1a (vascular) and V2 (renal) vasopressin receptors, based on its design lineage and functional assays . This dual antagonism profile is a key differentiator from compounds like OPC-21268, which is primarily a V1a-selective antagonist, or tolvaptan, a V2-selective antagonist [1]. In contrast, a close structural analog, [Pmp1,Tyr(Me)2]-AVP, has been specifically utilized as a V1a receptor antagonist in neurobehavioral studies (e.g., blocking stress-induced hyperthermia in sheep), with its V2 activity less characterized [2]. The Tyr(OEt)2 modification in the target compound may confer a subtly different balance of V1a/V2 antagonism compared to the Tyr(Me)2 analog, which is crucial for experiments requiring concurrent blockade of both receptor subtypes, such as in studies of integrated cardiovascular and renal function .

Vasopressin Receptor Subtypes V1a/V2 Selectivity Renal Physiology

Stability Advantage: Linear Scaffold and Storage Conditions

The linear architecture of [Pmp1,Tyr(OEt)2] AVP, a result of the Pmp1 substitution, inherently avoids the disulfide bond shuffling and oxidative degradation pathways that can compromise the stability of cyclic vasopressin analogs like AVP or d(CH2)5[Tyr(Me)2]AVP . Vendor datasheets specify storage conditions for the lyophilized powder at -20°C for up to 3 years, and for solutions in solvent at -80°C for up to 1 year . This represents a significant practical advantage over some cyclic peptide antagonists, which may have more stringent or shorter shelf-life requirements, reducing the risk of batch-to-batch variability in long-term studies .

Peptide Stability Reagent Storage Experimental Reproducibility

Optimal Application Scenarios for [Pmp1,Tyr(OEt)2] AVP Based on Verified Evidence


Cardiovascular Research: Ex Vivo Vascular Reactivity Studies

Utilize [Pmp1,Tyr(OEt)2] AVP in isolated rat aortic ring or mesenteric artery preparations to quantitatively assess V1a receptor-mediated antagonism of AVP-induced vasoconstriction. This application is directly supported by its demonstrated dose-dependent inhibitory effects in this model . This provides a robust, physiologically relevant assay for screening novel antihypertensive agents or investigating vascular dysfunction mechanisms, where the compound's dual V1a/V2 profile may offer advantages over purely selective antagonists.

Renal Physiology and Water Homeostasis Studies

Employ [Pmp1,Tyr(OEt)2] AVP to block V2 receptor-mediated antidiuresis in in vivo or ex vivo renal models. Its classification as a V2 antagonist, coupled with its linear stability, makes it suitable for investigating aquaporin-2 (AQP2) trafficking, electrolyte balance, and the development of aquaretic agents . The ability to concurrently antagonize V1a receptors allows for the study of integrated cardiovascular-renal interactions without the confounding pressor effects of AVP.

Neurobehavioral Pharmacology: Central V1a Receptor Blockade

Administer [Pmp1,Tyr(OEt)2] AVP via intracerebroventricular (i.c.v.) infusion to investigate the role of central V1a receptors in stress responses, social behavior, and memory consolidation, as demonstrated by its close structural analog [Pmp1,Tyr(Me)2]-AVP [1]. While direct evidence for this compound in such models is limited, its strong V1a antagonism profile supports its use as a tool to dissect the central actions of vasopressin, with the Tyr(OEt)2 modification potentially offering improved brain penetration or metabolic stability compared to methylated analogs.

Structure-Activity Relationship (SAR) and Probe Development

Use [Pmp1,Tyr(OEt)2] AVP as a reference compound in SAR studies aimed at developing next-generation vasopressin receptor ligands. Its unique combination of a linear Pmp1 scaffold and a Tyr(OEt)2 modification provides a distinct chemical starting point for medicinal chemistry optimization, particularly for exploring the effects of varying the O-alkyl chain length at position 2 on receptor selectivity and pharmacokinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Pmp1,Tyr(OEt)2] AVP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.